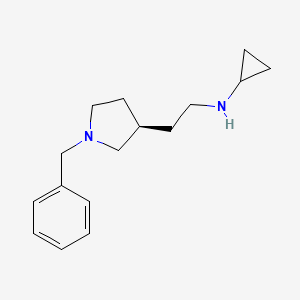
(R)-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine is a complex organic compound with a unique structure that includes a cyclopropane ring, a pyrrolidine ring, and a benzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.
Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Industrial Production Methods
Industrial production of ®-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
®-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the cyclopropane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
®-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, such as neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ®-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- ®-2-(1-benzylpyrrolidin-3-yl)ethyl methanesulfonate
- ®-Ethyl 2-(1-benzylpyrrolidin-3-yl)acetate
- ®-2-((1-Benzylpyrrolidin-3-yl)(ethyl)amino)ethanol
Uniqueness
®-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine is unique due to its specific combination of structural features, including the cyclopropane ring, pyrrolidine ring, and benzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C16H24N2 |
|---|---|
分子量 |
244.37 g/mol |
IUPAC 名称 |
N-[2-[(3R)-1-benzylpyrrolidin-3-yl]ethyl]cyclopropanamine |
InChI |
InChI=1S/C16H24N2/c1-2-4-14(5-3-1)12-18-11-9-15(13-18)8-10-17-16-6-7-16/h1-5,15-17H,6-13H2/t15-/m1/s1 |
InChI 键 |
HRSJXDFKZMONQZ-OAHLLOKOSA-N |
手性 SMILES |
C1CN(C[C@@H]1CCNC2CC2)CC3=CC=CC=C3 |
规范 SMILES |
C1CC1NCCC2CCN(C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


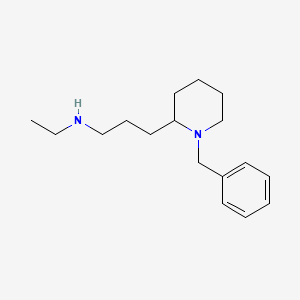
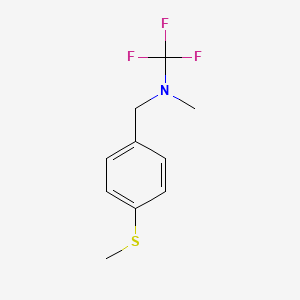
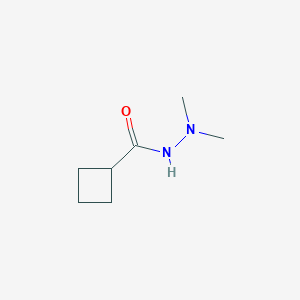
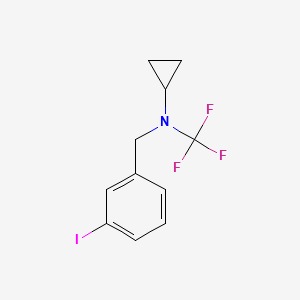
![tert-butyl [1-(1H-benzoimidazol-2-yl)ethyl]carbamate](/img/structure/B13958021.png)
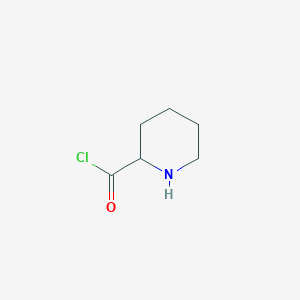
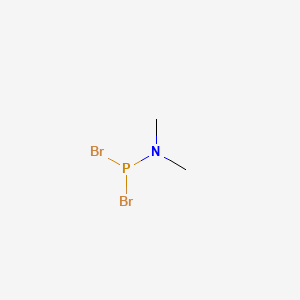
![2-Methyl-3-[4-(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B13958028.png)
![2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran](/img/structure/B13958031.png)
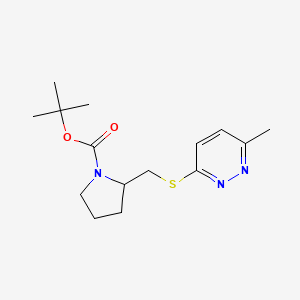

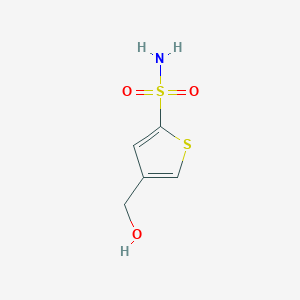
![3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine](/img/structure/B13958054.png)
![benzyl 2-((2-(hydroxymethyl)-3H-imidazo[4,5-b]pyridin-3-yl)methyl)pyrrolidine-1-carboxylate](/img/structure/B13958058.png)
